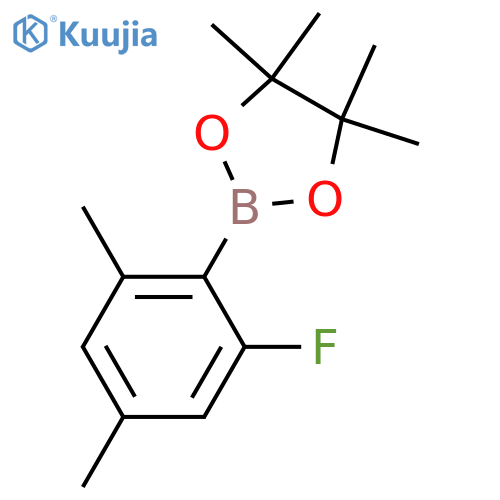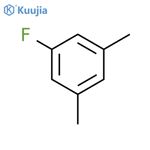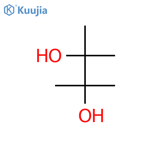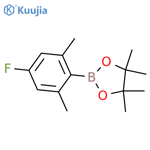Cas no 2246907-90-2 (2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 2-(2-Fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 1,3,2-Dioxaborolane, 2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl- (ACI)
- 2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- MDL: MFCD29952613
- インチ: 1S/C14H20BFO2/c1-9-7-10(2)12(11(16)8-9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3
- InChIKey: UGNJDMGPUCMIOU-UHFFFAOYSA-N
- ほほえんだ: FC1C(B2OC(C)(C)C(C)(C)O2)=C(C)C=C(C)C=1
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3256174-5.0g |
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2246907-90-2 | 5g |
$4102.0 | 2023-06-04 | ||
| Enamine | EN300-3256174-1.0g |
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2246907-90-2 | 1g |
$1414.0 | 2023-06-04 | ||
| Enamine | EN300-3256174-0.1g |
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2246907-90-2 | 0.1g |
$1244.0 | 2023-09-04 | ||
| Enamine | EN300-3256174-0.05g |
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2246907-90-2 | 0.05g |
$1188.0 | 2023-09-04 | ||
| Enamine | EN300-3256174-0.5g |
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2246907-90-2 | 0.5g |
$1357.0 | 2023-09-04 | ||
| Enamine | EN300-3256174-10g |
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2246907-90-2 | 10g |
$6082.0 | 2023-09-04 | ||
| Enamine | EN300-3256174-1g |
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2246907-90-2 | 1g |
$1414.0 | 2023-09-04 | ||
| Enamine | EN300-3256174-2.5g |
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2246907-90-2 | 2.5g |
$2771.0 | 2023-09-04 | ||
| Enamine | EN300-3256174-0.25g |
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2246907-90-2 | 0.25g |
$1300.0 | 2023-09-04 | ||
| Enamine | EN300-3256174-10.0g |
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2246907-90-2 | 10g |
$6082.0 | 2023-06-04 |
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 合成方法
合成方法 1
1.2 Reagents: Sulfuric acid magnesium salt (1:1) Catalysts: Diammonium cerium hexanitrate Solvents: Acetonitrile ; 24 h, 65 °C
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報
2246907-90-2および2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する最新研究動向
近年、化学生物医薬品分野において、CAS番号2246907-90-2および化合物2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane(以下、本化合物)に関する研究が注目を集めています。本化合物は、ボロン酸エステル類に属する有機化合物であり、医薬品中間体や有機合成化学における重要なビルディングブロックとしての応用が期待されています。
2023年に発表された最新の研究によると、本化合物は特にSuzuki-Miyauraカップリング���応における優れた反応性が確認されています。Journal of Medicinal Chemistryに掲載された研究では、本化合物を用いた新しい抗癌剤候補化合物の合成が報告され、in vitro試験において有望な活性が示されました。この研究では、2246907-90-2を出発物質として、本化合物を経由する効率的な合成経路が確立されています。
本化合物の構造的特徴として、2位のフッ素置換基と4,6位のジメチル基が分子の立体障害を調整し、反応性と安定性のバランスを最適化している点が指摘されています。また、テトラメチルジオキサボロラン環は、一般的なボロン酸エステルに比べて加水分解に対する耐性が高く、保存安定性に優れていることが確認されています。
創薬応用に関する研究では、本化合物を利用したプロテアーゼ阻害剤の開発が進められています。特に、新型コロナウイルスの主要プロテアーゼ(Mpro)に対する阻害活性を持つ化合物群の合成において、本化合物が重要な中間体として利用されています。2024年初頭に発表された予備的研究結果では、本化合物を組み込んだ新規化合物がナノモルレベルの阻害活性を示すことが報告され、今後の開発が期待されています。
安全性評価に関するデータとしては、急性毒性試験において本化合物は比較的低毒性であることが確認されています。しかし、長期曝露影響に関するデータはまだ限られており、今後の研究が待たれるところです。代謝動態に関する予備的研究では、肝臓での速やかな代謝が確認されており、生体内での蓄積リスクは低いと推定されています。
産業応用の観点からは、本化合物の製造プロセスの最適化が進められています。最近の特許出願では、2246907-90-2からの本化合物の合成において、反応時間の短縮と収率向上を達成する新しい触媒システムが提案されています。この技術は、グラムスケールからキログラムスケールへのスケールアップが可能であり、工業的生産への応用が期待されています。
今後の研究方向としては、本化合物を用いた多様な生物活性化合物のライブラリー構築や、標的型薬物送達システム(DDS)への応用が考えられます。また、本化合物の誘導体を創出し、薬理活性と物性のさらなる最適化を図る研究も進行中です。これらの研究が進展することで、新規治療薬の開発に貢献することが期待されます。
2246907-90-2 (2-(2-fluoro-4,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)







